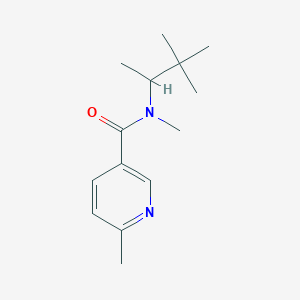
N-(3,3-dimethylbutan-2-yl)-N,6-dimethylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,3-dimethylbutan-2-yl)-N,6-dimethylpyridine-3-carboxamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use as an anti-cancer agent. DMXAA was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
Wirkmechanismus
N-(3,3-dimethylbutan-2-yl)-N,6-dimethylpyridine-3-carboxamide works by activating the immune system to attack cancer cells. It does this by inducing the production of cytokines, which are signaling molecules that help to regulate the immune response. Specifically, N-(3,3-dimethylbutan-2-yl)-N,6-dimethylpyridine-3-carboxamide induces the production of interferon-alpha and tumor necrosis factor-alpha, both of which have been shown to have anti-tumor activity.
Biochemical and Physiological Effects:
N-(3,3-dimethylbutan-2-yl)-N,6-dimethylpyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, as well as to inhibit the growth of blood vessels that supply tumors with nutrients. Additionally, N-(3,3-dimethylbutan-2-yl)-N,6-dimethylpyridine-3-carboxamide has been shown to increase the levels of reactive oxygen species in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3,3-dimethylbutan-2-yl)-N,6-dimethylpyridine-3-carboxamide as an anti-cancer agent is its ability to activate the immune system to attack cancer cells. This makes it an attractive candidate for cancer immunotherapy. However, one limitation of N-(3,3-dimethylbutan-2-yl)-N,6-dimethylpyridine-3-carboxamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(3,3-dimethylbutan-2-yl)-N,6-dimethylpyridine-3-carboxamide. One area of interest is the development of more effective methods for administering N-(3,3-dimethylbutan-2-yl)-N,6-dimethylpyridine-3-carboxamide in vivo. Another area of interest is the development of combination therapies that incorporate N-(3,3-dimethylbutan-2-yl)-N,6-dimethylpyridine-3-carboxamide with other anti-cancer agents. Finally, there is ongoing research into the use of N-(3,3-dimethylbutan-2-yl)-N,6-dimethylpyridine-3-carboxamide as a potential treatment for other diseases, such as viral infections and autoimmune disorders.
Synthesemethoden
The synthesis of N-(3,3-dimethylbutan-2-yl)-N,6-dimethylpyridine-3-carboxamide involves the reaction of 3-cyanopyridine with isovaleraldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to a series of chemical reactions to yield N-(3,3-dimethylbutan-2-yl)-N,6-dimethylpyridine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3,3-dimethylbutan-2-yl)-N,6-dimethylpyridine-3-carboxamide has been extensively studied for its potential use as an anti-cancer agent. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, and colon cancer. N-(3,3-dimethylbutan-2-yl)-N,6-dimethylpyridine-3-carboxamide works by activating the immune system to attack cancer cells, making it an attractive candidate for cancer immunotherapy.
Eigenschaften
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-N,6-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-10-7-8-12(9-15-10)13(17)16(6)11(2)14(3,4)5/h7-9,11H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCMDJONDZQAJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N(C)C(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




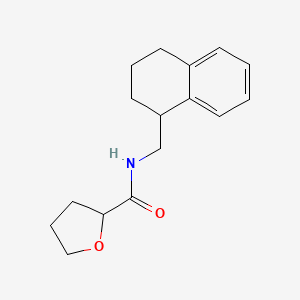

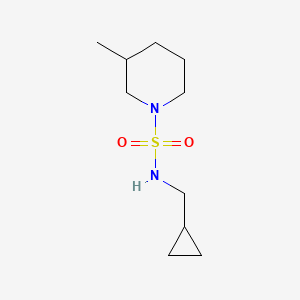

![7-[(4-Ethoxyphenoxy)methyl]-1,3-dimethyl-7,8-dihydropurino[8,9-b][1,3]oxazole-2,4-dione](/img/structure/B7494888.png)
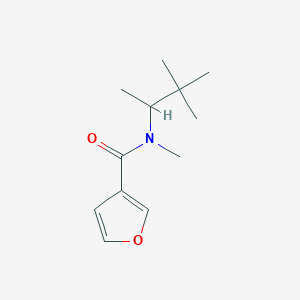

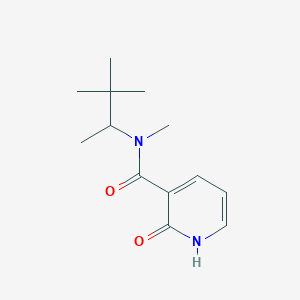
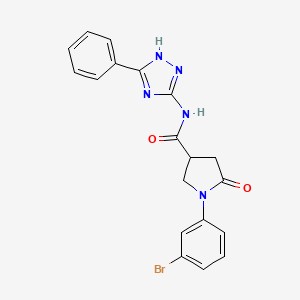
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-phenylbutan-1-one](/img/structure/B7494921.png)
![5,7-dimethyl-N-[3-(oxolan-2-ylmethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7494936.png)